molecular formula C13H11ClN2O B441297 N-(3-chloro-2-methylphenyl)isonicotinamide CAS No. 68280-07-9

N-(3-chloro-2-methylphenyl)isonicotinamide

Cat. No.: B441297
CAS No.: 68280-07-9
M. Wt: 246.69g/mol
InChI Key: YGHJSNJVLDXZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)isonicotinamide is a small molecule compound of significant interest in medicinal chemistry and biochemical research. This carboxamide derivative is structurally characterized by an isonicotinamide moiety linked to a 3-chloro-2-methylphenyl group, a framework known to exhibit valuable bioactive properties. Compounds within this chemical class have demonstrated promising potential in early-stage drug discovery. Specifically, closely related analogues have been investigated as Positive Allosteric Modulators (PAMs) of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its pharmacological activation represents a novel therapeutic strategy to elevate cellular NAD+ levels. This approach is being explored for conditions linked to NAD+ depletion, such as metabolic disorders, neurodegenerative diseases, and aspects of the aging process . Furthermore, structurally similar nicotinamide derivatives have shown antimicrobial activity against a range of priority pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa , suggesting potential for development into new anti-infective agents . The mechanism of action for such compounds may involve the inhibition of specific antimicrobial resistance (AMR)-related proteins . Researchers can utilize this high-quality compound as a key chemical building block for synthesizing more complex molecules or as a pharmacological tool to study relevant biological pathways. It is offered with comprehensive analytical data, including 1 H-NMR, Mass Spectrometry, and HPLC for purity confirmation, to ensure reliability and reproducibility in your experiments . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJSNJVLDXZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Isonicotinoyl Chloride

Isonicotinic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to form isonicotinoyl chloride. The reaction typically proceeds at 70–80°C for 4–6 hours, with excess SOCl₂ acting as both a reagent and solvent. Hydrogen chloride gas is evolved, necessitating a scrubber system. The crude product is purified via distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).

Coupling with 3-Chloro-2-methylaniline

The acid chloride is then reacted with 3-chloro-2-methylaniline in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). A base like triethylamine (TEA) or pyridine is added to neutralize HCl, driving the reaction to completion.

Reaction Conditions:

  • Molar ratio (acid chloride:amine:base): 1:1.1:1.2

  • Temperature: 0–25°C (to minimize side reactions)

  • Duration: 12–24 hours

Yield: 75–85% after recrystallization from ethanol/water.

Direct Coupling Using Carbodiimide Reagents

To bypass handling corrosive acid chlorides, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This one-pot method activates the carboxylic acid in situ, forming an active ester intermediate.

Protocol with EDC and Hydroxybenzotriazole (HOBt)

Isonicotinic acid, 3-chloro-2-methylaniline, EDC, and HOBt are combined in DCM or dimethylformamide (DMF). HOBt suppresses racemization and enhances coupling efficiency.

Optimized Parameters:

  • Solvent: DMF (enhances solubility of polar intermediates)

  • Temperature: Room temperature

  • Reaction time: 6–8 hours

  • Workup: Aqueous extraction to remove urea byproducts

Yield: 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method is ideal for high-throughput screening.

Rapid Amide Bond Formation

A mixture of isonicotinic acid, 3-chloro-2-methylaniline, and propylphosphonic anhydride (T3P®) in acetonitrile is irradiated at 100°C for 20–30 minutes. T3P® acts as both a coupling agent and dehydrating agent.

Advantages:

  • Reaction completion in <1 hour

  • Yield: 80–88% without chromatography

  • Minimal side products

Solid-Phase Synthesis for Parallel Production

For combinatorial chemistry applications, resin-bound isonicotinic acid derivatives enable parallel synthesis of analogs. Wang resin functionalized with isonicotinic acid is treated with 3-chloro-2-methylaniline in the presence of diisopropylcarbodiimide (DIC) and oxyma pure.

Steps:

  • Loading phase: Immobilize isonicotinic acid on Wang resin via ester linkage.

  • Coupling phase: Treat with amine and coupling agents for 2 hours.

  • Cleavage: Release product using trifluoroacetic acid (TFA)/DCM.

Yield: 65–72% per cycle, with >95% purity.

Biocatalytic Approaches

Emerging enzymatic methods use lipases or proteases to catalyze amide bond formation under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction in tert-amyl alcohol at 50°C.

Conditions:

  • Substrate ratio (acid:amine): 1:2

  • Solvent: Tert-amyl alcohol (prevents enzyme denaturation)

  • Yield: 60–68% after 48 hours

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalabilityCost Efficiency
Acid Chloride75–8590–9518–24 hHighModerate
Carbodiimide (EDC)70–7885–906–8 hModerateHigh
Microwave80–8895–980.5 hHighLow
Solid-Phase65–72>952 hLowVery High
Biocatalytic60–6880–8548 hLowModerate

Troubleshooting and Optimization

  • Low Yields in Acid Chloride Method: Ensure complete conversion of isonicotinic acid to the acid chloride by monitoring IR spectroscopy (disappearance of -OH stretch at 2500–3300 cm⁻¹).

  • Side Products in Carbodiimide Reactions: Use HOBt or hydroxyazabenzotriazole (HOAt) to suppress N-acylurea formation.

  • Microwave Method Solubility Issues: Pre-dissolve reactants in a minimal volume of DMF before irradiation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry

N-(3-chloro-2-methylphenyl)isonicotinamide serves as a valuable building block in organic synthesis. It can be utilized:

  • As an intermediate in the preparation of pharmaceuticals and agrochemicals.
  • In the development of novel organic materials with specific properties.

Biology

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses significant antibacterial activity against several strains, comparable to established antibiotics .
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The compound is being explored for its potential therapeutic applications:

  • It may act as a lead compound in drug discovery, particularly targeting diseases related to bacterial infections and cancer.
  • Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific molecular targets .

Industry

In industrial applications, this compound is utilized:

  • In the formulation of specialty chemicals.
  • As a precursor in the synthesis of agrochemicals aimed at improving crop protection.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to significant reductions in tumor cell viability across several cancer lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and disrupted cell cycle progression at the G1 phase.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)isonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in bacterial or fungal growth. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of N-(3-Chloro-2-methylphenyl)isonicotinamide and Related Compounds
Compound Name Substituents/Modifications Key Structural Features Biological Relevance References
This compound 3-chloro-2-methylphenyl + isonicotinamide Planar conformation, π-conjugation Antiviral, antimicrobial
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Bromine substitution at phenyl ring Isostructural with chloro analog Antimicrobial (by inference)
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide Chlorine at pyridine C2 position Enhanced halogen interactions Pharmaceutical impurity
N-(4-Chloro-3-(5-isopropylbenzoxazol-2-yl)phenyl)nicotinamide Benzoxazole ring substitution Increased rigidity, lipophilicity Undisclosed (structural study)
Thiazolidinedione derivatives (e.g., Compounds 68–70) Thiazolidinone core + substituted benzylidene Heterocyclic ring, broad-spectrum activity Antimicrobial
Key Observations:
  • Ring Systems : Thiazolidinedione derivatives (e.g., Compounds 68–70) exhibit enhanced antimicrobial activity due to their heterocyclic core, which facilitates interactions with microbial enzymes .
  • Substituent Position : Chlorine at pyridine C2 (e.g., 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide) influences hydrogen-bonding patterns and molecular packing .
Key Observations:
  • Antimicrobial Activity : Thiazolidinedione derivatives (Compounds 68–70) outperform clotrimazole and ciprofloxacin in fungal and bacterial inhibition, likely due to their heterocyclic core .
  • Antiviral Mechanisms : The title compound and its sulfonamide derivatives bind to viral proteins via π-π stacking (His151) and hydrogen bonding (Lys136), with IC₅₀ values in the low micromolar range .
Key Observations:
  • Synthetic Efficiency : The title compound is synthesized via a one-pot condensation with high yield (98%) and purity, comparable to its bromo analog .
  • Solubility : Sulfonamide derivatives (e.g., N-(3-chloro-2-methylphenyl)methanesulfonamide) exhibit improved aqueous solubility due to the sulfonyl group, enhancing bioavailability .

Biological Activity

N-(3-chloro-2-methylphenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature a chlorinated phenyl group attached to an isonicotinamide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which can lead to a range of biological responses, including:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria, making it a candidate for further investigation in the treatment of infections.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has demonstrated effective inhibition against Gram-positive bacteria at low concentrations. A study reported that similar nicotinamide derivatives exhibited significant antimicrobial activity, suggesting that this compound could enhance or restore the efficacy of existing antibiotics against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It has been noted that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

In Vitro Studies

  • Cell Proliferation Inhibition : A study examining the cytotoxic effects of related compounds found that derivatives similar to this compound exhibited IC50 values ranging from 0.08 mM to 12.07 mM against various cancer cell lines, indicating potential anticancer properties .
  • Mechanistic Insights : Docking studies have suggested that the compound interacts with key binding sites on target proteins involved in cell cycle regulation and apoptosis, leading to enhanced cell death in cancerous cells .

In Vivo Studies

In animal models, compounds structurally related to this compound have shown significant reductions in tumor growth and metastasis when administered over extended periods. For example, one study reported that treatment with a similar derivative inhibited lung metastasis in mice inoculated with breast cancer cells .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction in TNF-alpha release
CytotoxicityIC50 values ranging from 0.08 mM to 12.07 mM
Tumor Growth InhibitionSignificant reduction in tumor size

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